3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid
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Overview
Description
3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid is an organic compound that features a benzo[d][1,3]dioxole moiety attached to a hydroxybenzoic acid structure
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid typically involves the acylation of 1,3-benzodioxole. One common method includes the use of Friedel-Crafts acylation, where 1,3-benzodioxole reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Another approach involves the use of palladium-catalyzed cross-coupling reactions, where 5-bromo-1,3-benzodioxole is coupled with a suitable aryl boronic acid under Suzuki-Miyaura conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For example, the continuous acylation of 1,3-benzodioxole using a recyclable heterogeneous catalyst has been shown to achieve high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Electrophilic reagents: Nitric acid, bromine, chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a carboxylic acid, while reduction of the carboxyl group yields an alcohol .
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been shown to induce apoptosis and cause cell cycle arrest in cancer cells by modulating microtubule assembly . The compound targets tubulin, a key protein involved in cell division, thereby disrupting the mitotic process and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid: Similar structure but lacks the hydroxy group.
5-Bromo-1,3-benzodioxole: Contains a bromine atom instead of a hydroxy group.
3,4-(Methylenedioxy)phenylacetic acid: Similar dioxole moiety but different overall structure.
Uniqueness
3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid is unique due to the presence of both the benzo[d][1,3]dioxole and hydroxybenzoic acid moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-11-4-9(3-10(5-11)14(16)17)8-1-2-12-13(6-8)19-7-18-12/h1-6,15H,7H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBLBWCMEKOGNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689934 |
Source
|
Record name | 3-(2H-1,3-Benzodioxol-5-yl)-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258628-34-0 |
Source
|
Record name | 3-(2H-1,3-Benzodioxol-5-yl)-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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